propyl 4-(pentanoylamino)benzoate
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Overview
Description
Propyl 4-(pentanoylamino)benzoate is an organic compound belonging to the benzoate ester family It is characterized by the presence of a benzoate group attached to a propyl chain and a pentanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-(pentanoylamino)benzoate typically involves the esterification of 4-(pentanoylamino)benzoic acid with propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic methods involving lipases. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized enzymes on polymer supports can enhance the catalytic activity and allow for the reuse of the catalyst, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(pentanoylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(pentanoylamino)benzoic acid and propanol.
Reduction: The carbonyl group in the pentanoylamino moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 4-(pentanoylamino)benzoic acid and propanol.
Reduction: The corresponding alcohol derivative of the pentanoylamino group.
Substitution: Various substituted derivatives of the aromatic ring, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Propyl 4-(pentanoylamino)benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of propyl 4-(pentanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing the active 4-(pentanoylamino)benzoic acid, which can then interact with biological targets. The pentanoylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Propyl 4-hydroxybenzoate:
Butyl 4-(pentanoylamino)benzoate: Similar in structure but with a butyl group instead of a propyl group, potentially altering its physical and chemical properties.
Ethyl 4-(pentanoylamino)benzoate: Similar in structure but with an ethyl group, which may affect its reactivity and applications.
Uniqueness
Propyl 4-(pentanoylamino)benzoate is unique due to the presence of both the propyl ester and pentanoylamino groups, which confer specific chemical and biological properties. Its combination of stability, reactivity, and potential biological activity makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
propyl 4-(pentanoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-5-6-14(17)16-13-9-7-12(8-10-13)15(18)19-11-4-2/h7-10H,3-6,11H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPIKYDOYUXDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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